molecular formula C17H14ClF2N3O7 B11522125 2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate

2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B11522125
M. Wt: 445.8 g/mol
InChI Key: XIFOLXVPRLNOAT-UHFFFAOYSA-N
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Description

2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate is a complex organic compound that features both aromatic and aliphatic components It is characterized by the presence of a dinitrophenyl group, an ethoxy linkage, and a benzoate ester with chloro and difluoro substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate typically involves multiple steps:

    Formation of the Ethoxy Linkage: This step involves the reaction of 2,4-dinitrophenylamine with an ethylene oxide derivative under controlled conditions to form the intermediate 2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethanol.

    Esterification: The intermediate is then reacted with 2-chloro-4,5-difluorobenzoic acid in the presence of a suitable catalyst to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products include various oxidized forms of the original compound, depending on the extent of oxidation.

Scientific Research Applications

2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that can alter their function. The chloro and difluoro substitutions may enhance the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl methanesulfonate
  • 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid
  • 2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethanol

Uniqueness

2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of both chloro and difluoro substitutions on the benzoate ester distinguishes it from other similar compounds, potentially enhancing its utility in various applications.

Properties

Molecular Formula

C17H14ClF2N3O7

Molecular Weight

445.8 g/mol

IUPAC Name

2-[2-(2,4-dinitroanilino)ethoxy]ethyl 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C17H14ClF2N3O7/c18-12-9-14(20)13(19)8-11(12)17(24)30-6-5-29-4-3-21-15-2-1-10(22(25)26)7-16(15)23(27)28/h1-2,7-9,21H,3-6H2

InChI Key

XIFOLXVPRLNOAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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